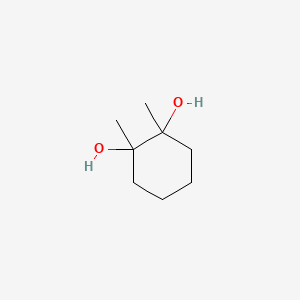

1,2-Dimethylcyclohexane-1,2-diol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

55489-05-9 |

|---|---|

Fórmula molecular |

C8H16O2 |

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

1,2-dimethylcyclohexane-1,2-diol |

InChI |

InChI=1S/C8H16O2/c1-7(9)5-3-4-6-8(7,2)10/h9-10H,3-6H2,1-2H3 |

Clave InChI |

IPNQEKDRLAFQKQ-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCCC1(C)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,2-dimethylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethylcyclohexane-1,2-diol, a vicinal diol with significant stereochemical complexity. Understanding the spatial arrangement of the functional groups in this molecule is critical for its application in various fields, including asymmetric synthesis and medicinal chemistry. This document details the structure of the stereoisomers, their conformational analysis, and methods for their synthesis and separation.

Introduction to Stereoisomerism in this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring. This gives rise to a total of four possible stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans.

-

Cis Isomer: In the cis isomer, the two hydroxyl groups are on the same side of the cyclohexane ring. Due to the potential for a plane of symmetry in a planar representation, the cis isomer of this compound is a meso compound. This means it is achiral and not optically active, despite having two chiral centers. The rapid ring-flipping between two enantiomeric chair conformations at room temperature results in a time-averaged achiral structure.

-

Trans Isomers: In the trans isomers, the two hydroxyl groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dimethylcyclohexane-1,2-diol and (1S,2S)-1,2-dimethylcyclohexane-1,2-diol. These enantiomers have identical physical properties, except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules.

Conformational Analysis

The stereoisomers of this compound exist predominantly in chair conformations to minimize angle and torsional strain. The stability of these conformers is influenced by steric interactions (1,3-diaxial interactions) and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Cis-1,2-dimethylcyclohexane-1,2-diol: The cis isomer exists as a rapidly equilibrating mixture of two enantiomeric chair conformations. In each conformation, one methyl group and one hydroxyl group are in axial positions, while the other methyl and hydroxyl groups are in equatorial positions. Intramolecular hydrogen bonding can occur between the axial hydroxyl group and the equatorial hydroxyl group, which can stabilize these conformations.

Trans-1,2-dimethylcyclohexane-1,2-diol: The trans isomer can exist in two diastereomeric chair conformations: a diequatorial conformer and a diaxial conformer.

-

Diequatorial Conformer: This conformation, where both methyl and both hydroxyl groups are in equatorial positions, is generally the more stable of the two. This is because it minimizes steric strain from 1,3-diaxial interactions. Intramolecular hydrogen bonding is also possible between the two equatorial hydroxyl groups.

-

Diaxial Conformer: In this conformation, both methyl and both hydroxyl groups are in axial positions. This conformer is significantly less stable due to severe 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the ring.

The equilibrium between the diequatorial and diaxial conformers strongly favors the diequatorial form.

Quantitative Data

| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol |

| Melting Point (°C) | 98-102 | 100-103 |

| Boiling Point (°C) | 234 | 228 |

Note: Data for the parent 1,2-cyclohexanediol. The presence of methyl groups in this compound will alter these values.

Experimental Protocols

The synthesis of the stereoisomers of this compound starts from the corresponding alkene, 1,2-dimethylcyclohexene (B155917). The stereochemical outcome of the dihydroxylation reaction is dependent on the choice of reagents.

Synthesis of cis-1,2-dimethylcyclohexane-1,2-diol (Syn-dihydroxylation)

Methodology: The cis-diol is prepared by the syn-dihydroxylation of 1,2-dimethylcyclohexene. This can be achieved using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or via oxidation with cold, alkaline potassium permanganate (B83412) (KMnO₄).

Detailed Protocol using Osmium Tetroxide/NMO:

-

Dissolution: Dissolve 1,2-dimethylcyclohexene in a suitable solvent system, such as a mixture of acetone (B3395972) and water.

-

Addition of NMO: Add N-methylmorpholine N-oxide (NMO) to the solution.

-

Catalyst Addition: Add a catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or another suitable solvent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by adding a reducing agent, such as sodium bisulfite or sodium sulfite, to reduce the osmate ester intermediate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Synthesis of trans-1,2-dimethylcyclohexane-1,2-diol (Anti-dihydroxylation)

Methodology: The trans-diol is synthesized via a two-step procedure involving the epoxidation of 1,2-dimethylcyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.

Detailed Protocol:

Step 1: Epoxidation

-

Dissolution: Dissolve 1,2-dimethylcyclohexene in an inert solvent, such as dichloromethane (B109758) (DCM).

-

Addition of Peroxyacid: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with a solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude epoxide.

Step 2: Acid-Catalyzed Hydrolysis

-

Dissolution: Dissolve the crude epoxide in a mixture of a water-miscible solvent, such as acetone or THF, and water.

-

Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.

-

Reaction: Stir the mixture at room temperature until the epoxide is fully consumed (monitored by TLC).

-

Neutralization and Extraction: Neutralize the reaction with a base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude trans-diol by column chromatography or recrystallization.

Separation of Stereoisomers

The cis and trans diastereomers of this compound can be separated using standard chromatographic techniques, such as column chromatography on silica gel, due to their different polarities. The separation of the enantiomers of the trans-diol requires chiral chromatography or resolution via the formation of diastereomeric derivatives with a chiral resolving agent.

Visualization of Stereochemical Relationships

The relationships between the different stereoisomers and their key conformations can be visualized using Graphviz.

Caption: Stereochemical relationship between the cis (meso) and trans (chiral) isomers.

Caption: Conformational equilibrium of the trans-1,2-dimethylcyclohexane-1,2-diol.

Caption: Synthetic pathways to cis and trans-1,2-dimethylcyclohexane-1,2-diol.

Conclusion

The stereochemistry of this compound is a rich area of study with important implications for its chemical and biological properties. The existence of a meso cis isomer and a pair of trans enantiomers, along with their distinct conformational preferences, dictates their reactivity and potential applications. The synthetic routes outlined in this guide provide a clear pathway for the stereoselective preparation of these isomers, which is essential for further investigation and utilization in research and development.

An In-depth Technical Guide on the Relative Stability of cis- and trans-1,2-Dimethylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational stability of cis- and trans-1,2-dimethylcyclohexane-1,2-diol. Understanding the three-dimensional structure and relative energies of these isomers is crucial in various fields, including stereoselective synthesis, medicinal chemistry, and materials science, as the spatial arrangement of functional groups dictates molecular interactions and biological activity.

Core Concepts in Conformational Analysis of Substituted Cyclohexanes

The stability of substituted cyclohexanes is primarily governed by the minimization of steric strain. In the chair conformation, the most stable arrangement for a cyclohexane (B81311) ring, substituents can occupy either axial or equatorial positions.

-

1,3-Diaxial Interactions: Axial substituents experience steric repulsion from the other two axial hydrogens (or other substituents) on the same side of the ring. This destabilizing interaction is a major factor in determining conformational preference.

-

Gauche Interactions: In 1,2-disubstituted cyclohexanes, substituents on adjacent carbons can have a gauche relationship, which introduces steric strain.

-

A-Values: The conformational preference of a single substituent is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. Larger A-values indicate a stronger preference for the equatorial position.

-

Intramolecular Hydrogen Bonding: In molecules containing both hydrogen bond donors and acceptors, such as diols, the formation of an intramolecular hydrogen bond can significantly influence conformational stability.

Conformational Analysis of cis-1,2-Dimethylcyclohexane-1,2-diol

In the cis isomer, one methyl group and one hydroxyl group are on the same face of the cyclohexane ring. This necessitates that in any chair conformation, one substituent will be in an axial position while the other is equatorial. The two possible chair conformations are enantiomeric and therefore of equal energy.

The primary destabilizing interactions in the chair conformation of cis-1,2-dimethylcyclohexane-1,2-diol are:

-

1,3-Diaxial Interactions: The axial substituent (either methyl or hydroxyl) will experience steric strain from the axial hydrogens at the C3 and C5 positions.

-

Gauche Interaction: There is a gauche interaction between the adjacent methyl and hydroxyl groups.

-

Intramolecular Hydrogen Bonding: A significant stabilizing factor in the cis isomer is the potential for intramolecular hydrogen bonding between the axial hydroxyl group and the equatorial hydroxyl group. This interaction can partially offset the destabilizing steric interactions.

Conformational Analysis of trans-1,2-Dimethylcyclohexane-1,2-diol

In the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. This allows for two distinct chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

-

Diequatorial Conformer: This conformation is generally the more stable of the two. It minimizes 1,3-diaxial interactions as both bulky groups are in the less sterically hindered equatorial positions. However, there is a gauche interaction between the two equatorial substituents.

-

Diaxial Conformer: This conformation is significantly destabilized by two sets of 1,3-diaxial interactions, one for the axial methyl group and one for the axial hydroxyl group. While an anti-periplanar arrangement of the two substituents might seem favorable, the steric clash with the axial hydrogens makes this a high-energy conformation. Intramolecular hydrogen bonding is not possible in this arrangement.

Relative Stability: cis vs. trans Isomers

The determination of whether the cis or trans isomer is more stable is a balance of these competing steric and electronic effects.

For the analogous 1,2-dimethylcyclohexane , the trans isomer is more stable than the cis isomer.[1][2][3] The most stable conformer of the trans isomer (diequatorial) has only a single gauche interaction between the methyl groups.[1][2] In contrast, the cis isomer is locked in a conformation with one axial and one equatorial methyl group, resulting in 1,3-diaxial interactions from the axial methyl group.[1][2]

However, in 1,2-dimethylcyclohexane-1,2-diol , the presence of the hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which can significantly alter the energy landscape. In the cis isomer, the proximity of the axial and equatorial hydroxyl groups allows for the formation of a stabilizing intramolecular hydrogen bond. This stabilization can partially or fully compensate for the destabilizing 1,3-diaxial interactions of the axial group.

For the trans isomer, the diequatorial conformer is sterically favored, but the hydroxyl groups are too far apart for intramolecular hydrogen bonding. Therefore, the relative stability of the cis and trans isomers of this compound is highly dependent on the strength of the intramolecular hydrogen bond in the cis isomer compared to the steric strain relief in the diequatorial trans isomer. In many cases involving vicinal diols on a cyclohexane ring, the stabilization from intramolecular hydrogen bonding can make the cis isomer surprisingly stable, sometimes even more stable than the trans isomer.

Quantitative Data

| Substituent | A-value (kcal/mol) |

| -CH₃ | ~1.7 |

| -OH | ~0.9 |

Note: A-values are additive for 1,3- and 1,4-disubstituted cyclohexanes but can be less accurate for 1,2-disubstituted systems due to additional gauche interactions.

For a qualitative comparison, the estimated steric strain for the most stable conformers is as follows:

| Isomer | Most Stable Conformer | Key Interactions | Estimated Relative Energy |

| cis-1,2-dimethylcyclohexane-1,2-diol | (ax,eq) / (eq,ax) | 1,3-diaxial (CH₃ or OH), gauche (CH₃-OH), Intramolecular H-bond (stabilizing) | Strain offset by H-bond |

| trans-1,2-dimethylcyclohexane-1,2-diol | (eq,eq) | gauche (CH₃-OH) | Lower steric strain |

Experimental Protocols

Synthesis of cis- and trans-1,2-Dimethylcyclohexane-1,2-diol

Synthesis of cis-1,2-Dimethylcyclohexane-1,2-diol:

This can be achieved via the syn-dihydroxylation of 1,2-dimethylcyclohexene (B155917).

-

Reactants: 1,2-dimethylcyclohexene, potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO).

-

Procedure (using KMnO₄):

-

Dissolve 1,2-dimethylcyclohexene in a suitable solvent (e.g., a mixture of t-butanol and water).

-

Cool the solution in an ice bath.

-

Slowly add a cold, dilute solution of potassium permanganate with vigorous stirring. The purple color of the permanganate will disappear as it reacts.

-

After the reaction is complete (indicated by the persistence of a faint pink color), quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cis-diol.

-

Purify the product by recrystallization or column chromatography.[4]

-

Synthesis of trans-1,2-Dimethylcyclohexane-1,2-diol:

This is typically achieved through the anti-dihydroxylation of 1,2-dimethylcyclohexene, which proceeds via an epoxide intermediate.

-

Step 1: Epoxidation

-

Reactants: 1,2-dimethylcyclohexene, a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Procedure: Dissolve 1,2-dimethylcyclohexene in an inert solvent (e.g., dichloromethane). Add m-CPBA portion-wise at room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a solution of sodium bicarbonate to remove the carboxylic acid byproduct, followed by brine. Dry the organic layer and evaporate the solvent to obtain the epoxide.

-

-

Step 2: Acid-Catalyzed Ring Opening

-

Reactants: The epoxide, water, and a catalytic amount of acid (e.g., sulfuric acid or perchloric acid).

-

Procedure: Dissolve the epoxide in a suitable solvent (e.g., acetone (B3395972) or THF) and add water. Add a catalytic amount of acid and stir the mixture. The reaction proceeds via an Sₙ2-type attack of water on the protonated epoxide, leading to the trans-diol. After the reaction is complete, neutralize the acid, remove the organic solvent, and extract the product. Purify by recrystallization or chromatography.[4][5]

-

Separation of cis and trans Isomers

High-performance liquid chromatography (HPLC) is a powerful technique for separating diastereomers like cis- and trans-1,2-dimethylcyclohexane-1,2-diol.

-

Stationary Phase: A normal-phase column (e.g., silica (B1680970) or diol) or a reversed-phase column (e.g., C18) can be used. Diol columns can offer unique selectivity for polar compounds through hydrophilic interaction chromatography (HILIC).[6]

-

Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. For reversed-phase chromatography, a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[7][8]

-

Detection: A UV detector can be used if the molecule contains a chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable.

Determination of Conformational Equilibrium by NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is the primary method for determining the thermodynamics of conformational equilibria.

-

Sample Preparation: Dissolve a pure sample of the diol isomer in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol, acetone-d₆, or a mixture of deuterated solvents).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum at room temperature. At this temperature, the chair-flip is usually fast on the NMR timescale, resulting in averaged signals.

-

Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of the chair-flip slows down.

-

At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers will broaden and then resolve into separate sets of peaks for each conformer.

-

-

Data Analysis:

-

By integrating the signals corresponding to each conformer at a temperature where the equilibrium is "frozen," the equilibrium constant (Keq) can be calculated: Keq = [more stable conformer] / [less stable conformer].

-

The Gibbs free energy difference (ΔG°) can then be determined using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Analysis of the coupling constants (³JHH) in the low-temperature spectra can provide information about the dihedral angles and confirm the chair conformations of the individual conformers.[9][10][11]

-

Visualizations

Caption: Chair flip of cis-1,2-dimethylcyclohexane-1,2-diol.

Caption: Chair flip of trans-1,2-dimethylcyclohexane-1,2-diol.

Caption: Workflow for determining conformational stability.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 3. homework.study.com [homework.study.com]

- 4. homework.study.com [homework.study.com]

- 5. Solved Your task is to synthesize trans-1,2-cyclohexanediol, | Chegg.com [chegg.com]

- 6. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]

- 7. benchchem.com [benchchem.com]

- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chirality of 1,2-Dimethylcyclohexane-1,2-diol Isomers

This guide provides a comprehensive overview of the stereoisomerism of 1,2-dimethylcyclohexane-1,2-diol, a molecule of interest to researchers, scientists, and professionals in drug development due to its defined stereochemical features. The presence of two stereocenters gives rise to distinct isomers with unique spatial arrangements and potentially different biological activities. This document details the synthesis, separation, and characterization of these isomers, supported by experimental protocols and quantitative data.

Introduction to Stereoisomerism in this compound

This compound possesses two adjacent stereocenters at carbons 1 and 2 of the cyclohexane (B81311) ring. This structural feature leads to the existence of diastereomers: a cis isomer and a trans isomer.

-

Cis-1,2-dimethylcyclohexane-1,2-diol: In this isomer, the methyl and hydroxyl groups on carbons 1 and 2 are on the same side of the cyclohexane ring. While each carbon is a stereocenter, the molecule as a whole possesses a plane of symmetry in its planar representation and undergoes rapid chair-flipping between two enantiomeric conformations at room temperature.[1][2] This rapid interconversion results in the molecule being achiral overall, classifying it as a meso compound.[2] Consequently, the cis-isomer is optically inactive.[2]

-

Trans-1,2-dimethylcyclohexane-1,2-diol: In the trans-isomer, the methyl and hydroxyl groups on carbons 1 and 2 are on opposite sides of the ring. This arrangement removes the plane of symmetry, rendering the molecule chiral. The trans-isomer exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dimethylcyclohexane-1,2-diol and (1S,2S)-1,2-dimethylcyclohexane-1,2-diol. These enantiomers will rotate plane-polarized light in equal but opposite directions.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the isomers of this compound and its closely related analog, cyclohexane-1,2-diol. Data for the target molecule is limited in the literature; therefore, some properties are inferred from analogous compounds.

| Isomer | Melting Point (°C) | Specific Rotation (°) |

| cis-1,2-Dimethylcyclohexane-1,2-diol | Data not available | 0 (meso compound) |

| rac-trans-1,2-Dimethylcyclohexane-1,2-diol | Data not available | 0 (racemic mixture) |

| (+)-trans-1,2-Dimethylcyclohexane-1,2-diol | Data not available | Positive value |

| (-)-trans-1,2-Dimethylcyclohexane-1,2-diol | Data not available | Negative value |

| cis-Cyclohexane-1,2-diol | 97-101[3] | 0[4] |

| rac-trans-Cyclohexane-1,2-diol | 101-104[5] | 0 |

| (+)-trans-Cyclohexane-1,2-diol | Data not available | +39[4] |

| (-)-trans-Cyclohexane-1,2-diol | Data not available | -39 |

Experimental Protocols

Detailed methodologies for the synthesis and separation of the isomers of this compound are outlined below. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Synthesis of cis-1,2-Dimethylcyclohexane-1,2-diol

The synthesis of the cis-diol can be achieved through the syn-dihydroxylation of 1,2-dimethylcyclohexene (B155917). A common method involves the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).

Protocol:

-

Dissolve 1,2-dimethylcyclohexene in a suitable solvent system, such as a mixture of acetone (B3395972) and water.

-

Add N-methylmorpholine N-oxide (NMO) to the solution.

-

To this mixture, add a catalytic amount of osmium tetroxide (as a solution in toluene).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a reducing agent, such as sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure cis-1,2-dimethylcyclohexane-1,2-diol.

Synthesis of rac-trans-1,2-Dimethylcyclohexane-1,2-diol

The synthesis of the trans-diol is typically achieved through the anti-dihydroxylation of 1,2-dimethylcyclohexene. This can be accomplished by epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring.

Protocol:

-

Dissolve 1,2-dimethylcyclohexene in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂).

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a solution of sodium bicarbonate to remove excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude epoxide.

-

Dissolve the crude epoxide in a mixture of an organic solvent (e.g., acetone) and water.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), and stir the mixture.

-

Monitor the reaction for the disappearance of the epoxide.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to give the crude rac-trans-1,2-dimethylcyclohexane-1,2-diol, which can be purified by recrystallization or column chromatography.

Chiral Resolution of trans-1,2-Dimethylcyclohexane-1,2-diol

The separation of the enantiomers of the trans-diol can be performed using chiral High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of enantiomers, including alcohols.[6]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The optimal ratio needs to be determined empirically to achieve baseline separation.

-

Sample Preparation: Dissolve the racemic trans-1,2-dimethylcyclohexane-1,2-diol in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detector (if the molecule has a chromophore) or a refractive index (RI) detector.

-

Temperature: Column temperature can be controlled to optimize separation.

-

-

Injection and Elution: Inject the sample onto the column and monitor the elution of the two enantiomers.

-

Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the collected fractions can be determined by re-injecting them onto the chiral column and integrating the peak areas.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Stereoisomeric relationship of this compound.

Caption: Synthetic workflow for obtaining the isomers.

References

- 1. rsc.org [rsc.org]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. cis-1,2-Cyclohexanediol | 1792-81-0 [chemicalbook.com]

- 4. Solved the specific rotation of trans-cyclohexane-1,2-diol | Chegg.com [chegg.com]

- 5. trans-1,2-Cyclohexanediol 98 1460-57-7 [sigmaaldrich.com]

- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]

meso compound formation in substituted cyclohexane diols

An In-depth Technical Guide to the Formation of Meso Compounds in Substituted Cyclohexane (B81311) Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry is a cornerstone of modern drug design and development, dictating the three-dimensional arrangement of atoms within a molecule and, consequently, its interaction with biological targets. Substituted cyclohexanes, particularly cyclohexane diols, represent a class of compounds where stereochemical nuances profoundly influence their properties and potential therapeutic applications. This technical guide provides a comprehensive examination of meso compound formation within this structural class. It delves into the fundamental principles of cyclohexane stereochemistry, explores synthetic pathways leading to meso diols, presents detailed experimental protocols, and summarizes key characterization data. The guide is intended to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering the foundational knowledge required to design and synthesize stereochemically defined molecules.

Introduction to Meso Compounds and Cyclohexane Stereochemistry

In the realm of stereochemistry, a meso compound is a molecule that contains multiple stereocenters yet is achiral overall.[1] This unique characteristic arises from an internal plane of symmetry that renders the molecule superimposable on its mirror image, making it optically inactive.[1][2] The concept of meso compounds is particularly relevant in the study of cyclic systems like cyclohexane, where the rigid, non-planar structure gives rise to complex stereoisomeric relationships.

The cyclohexane ring predominantly adopts a low-energy "chair" conformation, where substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[3] For drug development professionals, controlling the stereochemistry of cyclohexane-based scaffolds is paramount. The spatial orientation of functional groups can dramatically alter a molecule's binding affinity for a target receptor, its metabolic profile, and its overall efficacy and safety.[4] Meso cyclohexane diols, being achiral, can offer a synthetic advantage by obviating the need for challenging chiral separations, while still providing a rigid scaffold for the precise spatial presentation of pharmacophoric elements.[5]

This guide will explore the structural features and synthetic reactions that lead to the formation of these valuable meso compounds.

Stereochemical Principles of Disubstituted Cyclohexanes

The formation of a meso compound in a disubstituted cyclohexane is dictated by the relative positions (1,2-, 1,3-, or 1,4-) and the stereochemical configuration (cis or trans) of the two identical substituents.

-

1,2-Disubstituted Cyclohexanes : When two identical substituents are on adjacent carbons, the cis isomer possesses a plane of symmetry and is therefore a meso compound. The trans isomer lacks this symmetry and exists as a pair of enantiomers (a racemic mixture).[6][7]

-

1,3-Disubstituted Cyclohexanes : For 1,3-disubstitution with identical groups, the cis isomer is meso due to a plane of symmetry passing through C2 and C5. The trans isomer is chiral and exists as a pair of enantiomers.[7][8]

-

1,4-Disubstituted Cyclohexanes : In the 1,4-disubstituted case, both the cis and trans isomers have a plane of symmetry and are therefore achiral (meso).[3][6]

The key to identifying a meso compound is the ability to find a conformation in which a plane of symmetry exists.

Synthetic Pathways to Meso Cyclohexane Diols

The stereochemical outcome of dihydroxylation reactions of cyclohexene (B86901) and its derivatives is the primary determinant for the formation of meso versus chiral diols. The two principal pathways, syn- and anti-dihydroxylation, yield distinct stereoisomers.

Syn-Dihydroxylation: A Direct Route to Meso-1,2-Diols

Syn-dihydroxylation involves the addition of two hydroxyl groups to the same face of a double bond. When applied to cyclohexene, this process exclusively yields cis-1,2-cyclohexanediol, a meso compound.[9]

Two common reagent systems for achieving syn-dihydroxylation are:

-

Osmium Tetroxide (OsO₄) : This is the most reliable method for syn-dihydroxylation. The reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved reductively (e.g., with NaHSO₃ or N-methylmorpholine N-oxide, NMO) to give the cis-diol.[9] The use of catalytic OsO₄ with a stoichiometric co-oxidant like NMO is preferred due to the high cost and toxicity of osmium tetroxide.[9][10]

-

Potassium Permanganate (B83412) (KMnO₄) : Cold, dilute, and basic potassium permanganate can also effect syn-dihydroxylation. However, this method is often less selective and can lead to over-oxidation, resulting in lower yields of the desired diol compared to the osmium-based method.[9]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistryschool.net [chemistryschool.net]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylcyclohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the stereoisomers of 1,2-dimethylcyclohexane-1,2-diol, a vicinal diol with applications in organic synthesis and potential relevance in medicinal chemistry. This document details available data on the physical characteristics of the cis and trans isomers, outlines experimental protocols for their synthesis and characterization, and provides context for their study.

Core Physical and Chemical Properties

This compound (C₈H₁₆O₂) is a saturated cyclic diol with a molecular weight of approximately 144.21 g/mol .[1] The presence of two hydroxyl groups and two methyl groups on adjacent carbons of a cyclohexane (B81311) ring gives rise to cis and trans stereoisomers, which exhibit distinct physical properties. While extensive experimental data for these specific isomers are not widely available in common chemical databases, computed properties and data from related compounds provide valuable insights.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | cis-1,2-Dimethylcyclohexane-1,2-diol | trans-1,2-Dimethylcyclohexane-1,2-diol | General this compound |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol [1] | 144.21 g/mol [1] |

| Exact Mass | 144.11503 g/mol [1] | 144.11503 g/mol [1] | 144.11503 g/mol [1] |

| Topological Polar Surface Area | 40.5 Ų[1] | 40.5 Ų[1] | 40.5 Ų[1] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents. | Expected to be soluble in polar organic solvents. | Data not available |

| CAS Number | 33046-21-8 | 55489-05-9 | 55489-05-9 |

Experimental Protocols

The synthesis of cis- and trans-1,2-dimethylcyclohexane-1,2-diol is typically achieved through the stereoselective dihydroxylation of 1,2-dimethylcyclohexene (B155917). The choice of oxidizing agent and reaction conditions dictates the stereochemical outcome.

Synthesis of cis-1,2-Dimethylcyclohexane-1,2-diol via Syn-Dihydroxylation

The syn-dihydroxylation of 1,2-dimethylcyclohexene, yielding the cis-diol, is commonly performed using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant.

Experimental Workflow: syn-Dihydroxylation

Methodology:

-

Reaction Setup: To a solution of 1,2-dimethylcyclohexene in a mixture of acetone and water (e.g., 10:1 v/v) at 0 °C, add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

-

Catalyst Addition: A catalytic amount of osmium tetroxide (as a solution in toluene (B28343) or tert-butanol) is added dropwise to the stirred reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a reducing agent such as sodium sulfite (B76179) or sodium bisulfite. The mixture is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure cis-diol.

Synthesis of trans-1,2-Dimethylcyclohexane-1,2-diol via Anti-Dihydroxylation

The anti-dihydroxylation of 1,2-dimethylcyclohexene to produce the trans-diol can be achieved through a two-step process involving epoxidation followed by acid-catalyzed hydrolysis.

Experimental Workflow: anti-Dihydroxylation

Methodology:

-

Epoxidation: 1,2-Dimethylcyclohexene is dissolved in a chlorinated solvent such as dichloromethane (B109758) (DCM). To this solution, a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0 °C. The reaction is stirred until completion.

-

Epoxide Isolation (Optional): The reaction mixture can be washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct. The organic layer is then dried and concentrated to yield the crude epoxide.

-

Hydrolysis: The crude epoxide is dissolved in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (B95107) (THF) and water, followed by the addition of a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).

-

Reaction Progression: The mixture is stirred at room temperature until the epoxide is fully consumed.

-

Work-up and Purification: The reaction is neutralized with a base, and the product is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the resulting crude trans-diol is purified by column chromatography.

Characterization

The characterization of the cis and trans isomers of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the cis and trans isomers. The symmetry of the molecules will influence the number of unique signals in the ¹³C NMR spectrum. In ¹H NMR, the coupling constants between the protons on the carbon atoms bearing the hydroxyl groups can provide information about their dihedral angle and thus the stereochemistry.

-

Infrared (IR) Spectroscopy: The IR spectra of both isomers will show a characteristic broad absorption band for the O-H stretching of the alcohol groups, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by intramolecular and intermolecular hydrogen bonding, which may differ between the cis and trans isomers.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Biological Activity

Currently, there is a lack of specific data in the public domain regarding the biological activities or involvement in signaling pathways of this compound. However, related cyclohexane derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties. Future research may explore the potential of these diols in such applications.

Conclusion

References

An In-depth Technical Guide to 1,2-dimethylcyclohexane-1,2-diol: IUPAC Nomenclature, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemistry, and physicochemical properties of 1,2-dimethylcyclohexane-1,2-diol. It includes a summary of available data, detailed experimental protocols for the synthesis of related diols, and a discussion of a key chemical transformation, the pinacol (B44631) rearrangement.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the compound is This compound .[1][2] The structure consists of a cyclohexane (B81311) ring substituted with two methyl groups and two hydroxyl groups on adjacent carbon atoms (C1 and C2).

The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to stereoisomerism. The relative orientation of the methyl and hydroxyl groups determines the specific stereoisomer. The main stereoisomers are cis and trans, which are diastereomers of each other.

-

cis-1,2-dimethylcyclohexane-1,2-diol: In this isomer, the two methyl groups (and consequently the two hydroxyl groups) are on the same side of the cyclohexane ring. Due to the presence of a plane of symmetry, the cis isomer is a meso compound and is achiral.

-

trans-1,2-dimethylcyclohexane-1,2-diol: In this isomer, the two methyl groups (and the two hydroxyl groups) are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclohexane-1,2-diol and (1S,2S)-1,2-dimethylcyclohexane-1,2-diol.

Physicochemical and Spectroscopic Data

| Compound | Melting Point (°C) | Boiling Point (°C) |

| cis-1,2-Cyclohexanediol | 98-102[3] | 116 (13 mmHg)[4] |

| trans-1,2-Cyclohexanediol | 100-103[3] | 236.7 (760 mmHg)[5] |

| cis-1,2-Dimethylcyclohexane | -50[6] | 130[6] |

| trans-1,2-Dimethylcyclohexane | -88.3[7] | 123.4[7] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations from the methyl and cyclohexane groups would appear in the 2850-3000 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals for the methyl protons and the protons of the cyclohexane ring. The chemical shifts and coupling constants of the ring protons would be indicative of the cis or trans configuration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbons, the carbons bearing the hydroxyl groups (C1 and C2), and the other carbons of the cyclohexane ring. The number of signals would reflect the symmetry of the molecule; the cis isomer, being meso, would show fewer signals than the chiral trans isomer.

-

Experimental Protocols

Synthesis of cis-1,2-Cyclohexanediol (A Representative Protocol for syn-Dihydroxylation)

This protocol describes the synthesis of the parent cis-diol from cyclohexene (B86901) using osmium tetroxide as a catalyst. A similar approach could be adapted for the synthesis of cis-1,2-dimethylcyclohexane-1,2-diol from 1,2-dimethylcyclohexene (B155917).

Materials:

-

Cyclohexene

-

N-methylmorpholine-N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

Water

-

Sodium sulfite (B76179)

-

Magnesium sulfate

-

Ethyl acetate

-

Saturated sodium chloride solution

Procedure:

-

A solution of cyclohexene in a mixture of acetone and water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

N-methylmorpholine-N-oxide (NMO) is added to the solution.

-

A catalytic amount of osmium tetroxide solution is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for several hours or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite and stirred for 30 minutes.

-

The mixture is extracted several times with ethyl acetate.

-

The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cis-1,2-cyclohexanediol.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of trans-1,2-Cyclohexanediol (A Representative Protocol for anti-Dihydroxylation)

This protocol details the synthesis of the parent trans-diol from cyclohexene via epoxidation followed by acid-catalyzed hydrolysis. A similar two-step process can be envisioned for the synthesis of trans-1,2-dimethylcyclohexane-1,2-diol.

Step 1: Epoxidation of Cyclohexene Materials:

-

Cyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Cyclohexene is dissolved in dichloromethane in a flask cooled in an ice bath.

-

A solution of m-CPBA in dichloromethane is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude cyclohexene oxide.

Step 2: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide Materials:

-

Cyclohexene oxide

-

Water

-

Sulfuric acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

The crude cyclohexene oxide is suspended in water.

-

A catalytic amount of sulfuric acid is added, and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is neutralized with saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed to yield crude trans-1,2-cyclohexanediol.

-

Purification can be achieved by recrystallization.

Pinacol Rearrangement of this compound

1,2-Diols, also known as vicinal diols or glycols, undergo a characteristic acid-catalyzed rearrangement known as the pinacol rearrangement.[8] In this reaction, a protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation. This is followed by a 1,2-migration of an adjacent alkyl or aryl group to the carbocationic center, resulting in the formation of a ketone or an aldehyde.[8]

In the case of this compound, the pinacol rearrangement can lead to either a ring-expanded product (a cycloheptanone (B156872) derivative) or a spirocyclic ketone, depending on the stereochemistry of the starting diol and the migratory aptitude of the groups.

Experimental Protocol for Pinacol Rearrangement

The following is a general procedure for the pinacol rearrangement of a 1,2-diol.

Materials:

-

This compound

-

Concentrated sulfuric acid or another strong protic acid

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

The this compound is dissolved in a suitable solvent (e.g., diethyl ether or water, depending on solubility) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The flask is cooled in an ice bath, and a catalytic amount of concentrated sulfuric acid is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion (monitored by TLC).

-

After cooling, the reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ketone product.

-

The product can be purified by distillation or column chromatography.

Visualizations

Stereoisomers of this compound

Caption: Stereoisomers of this compound.

Synthetic Pathways to cis- and trans-1,2-Diols

Caption: Synthetic routes to cis- and trans-1,2-diols.

Mechanism of the Pinacol Rearrangement

References

- 1. 1,2-Dimethyl-1,2-cyclohexanediol | C8H16O2 | CID 14870174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexane-1,2-diol - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Using 1,2-dimethylcyclohexene as your starting material, show how... | Study Prep in Pearson+ [pearson.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Reddit - The heart of the internet [reddit.com]

conformational analysis of substituted cyclohexanediols

An In-depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanediols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and biological activity. Cyclohexanediols, in particular, present a fascinating case study where the interplay of steric hindrance, stereoelectronic effects, and intramolecular hydrogen bonding dictates the molecule's three-dimensional structure. The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. In this conformation, substituents can occupy either axial positions, which are parallel to the principal C3 axis, or equatorial positions, which radiate out from the "equator" of the ring. The relative stability of these conformers is critical in fields ranging from synthetic chemistry to drug design, as the spatial arrangement of hydroxyl groups can dramatically alter a molecule's interaction with biological targets. This guide provides a detailed examination of the factors governing the conformational preferences of substituted cyclohexanediols and the experimental and computational methodologies used for their analysis.

Core Principles Governing Conformational Preference

The conformational equilibrium of a substituted cyclohexanediol is primarily governed by a delicate balance of several key interactions:

-

Steric Hindrance (A-value): The preference for a substituent to occupy the more spacious equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. Larger substituents experience more significant destabilizing 1,3-diaxial interactions with axial hydrogens on the same face of the ring, thus strongly favoring the equatorial position.

-

Intramolecular Hydrogen Bonding (IHB): The presence of two hydroxyl groups allows for the formation of intramolecular hydrogen bonds. This interaction can be a powerful stabilizing force, sometimes sufficient to overcome steric penalties. For instance, a diaxial conformation in cis-1,3-cyclohexanediol (B3029893) can be stabilized by IHB, which is not possible in the diequatorial state.[1] The strength of this bond is highly dependent on the distance and angle between the donor and acceptor hydroxyl groups, making it a critical factor in 1,2- and 1,3-diols.

-

Solvent Effects: The surrounding solvent medium plays a crucial role in modulating conformational equilibria.[1] Polar, protic solvents can form intermolecular hydrogen bonds with the hydroxyl groups, competing with and often disrupting intramolecular hydrogen bonds.[2] In non-polar solvents, intramolecular interactions are more pronounced, whereas in aqueous solutions, the diequatorial conformer, which allows for better solvation of both hydroxyl groups, is often favored.[1][2]

Conformational Isomerism in Cyclohexanediols

1,2-Cyclohexanediols

-

trans-1,2-Cyclohexanediol: Can exist as a diequatorial (e,e) or a diaxial (a,a) conformer. The diequatorial conformer is generally more stable due to the avoidance of 1,3-diaxial steric strain.[3] However, the diaxial conformer can be stabilized by intramolecular hydrogen bonding.

-

cis-1,2-Cyclohexanediol: This isomer has one axial and one equatorial hydroxyl group (a,e). Ring inversion leads to an energetically equivalent (e,a) conformer. Intramolecular hydrogen bonding is possible in this arrangement.

1,3-Cyclohexanediols

-

trans-1,3-Cyclohexanediol: Exists in an axial-equatorial (a,e) conformation. Ring flip produces an identical conformer.

-

cis-1,3-Cyclohexanediol: This isomer can adopt a diequatorial (e,e) or a diaxial (a,a) conformation. While the (e,e) form is sterically preferred, the (a,a) conformer can be significantly stabilized by a strong intramolecular hydrogen bond, especially in non-polar solvents.[1][2]

1,4-Cyclohexanediols

-

trans-1,4-Cyclohexanediol: Interconverts between a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is typically more stable, but both conformers have been observed to coexist in the same crystal structure, an example of conformational isomorphism.[4] Computational studies on trans-1,4-cyclohexanediol have shown a conformer population of 66.4% for the bi-equatorial form and 33.6% for the bi-axial form.[5]

-

cis-1,4-Cyclohexanediol: Has one axial and one equatorial hydroxyl group (a,e). In some cases, particularly with bulky substituents elsewhere on the ring, non-chair (e.g., boat or twist-boat) conformations can be adopted to allow for transannular intramolecular hydrogen bonding.[6][7]

Experimental and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for determining conformational equilibria in solution. Vicinal proton-proton coupling constants (³J_HH) are particularly informative as their magnitude is related to the dihedral angle (φ) between the coupled protons, described by the Karplus equation.[8][9][10]

Experimental Protocol: Conformer Ratio Determination by ¹H NMR

-

Sample Preparation: Dissolve a precisely weighed sample of the cyclohexanediol in a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) to a concentration of approximately 1-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.[2]

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 300 MHz or higher. If necessary, perform temperature-dependent studies by acquiring spectra at various temperatures (e.g., from -80°C to room temperature) to resolve individual conformers or shift the equilibrium.[11]

-

Spectral Analysis:

-

Identify the signals corresponding to the methine protons (H-C-O). These are typically found in the 3.0-4.5 ppm range.

-

Measure the coupling constants for these signals. The width of the multiplet for the methine proton is a key indicator: a large width (sum of J-values) suggests an axial proton, while a narrow width indicates an equatorial proton.

-

Apply the Karplus relationship: Large couplings (³J_HH ≈ 8-13 Hz) correspond to anti-periplanar relationships (φ ≈ 180°), characteristic of axial-axial (ax-ax) interactions.[10] Small couplings (³J_HH ≈ 1-5 Hz) correspond to gauche relationships (φ ≈ 60°), characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions.[10][12]

-

-

Equilibrium Calculation: For a rapidly equilibrating system, the observed coupling constant (J_obs) is a weighted average of the coupling constants for the individual conformers (e.g., J_ax and J_eq). The mole fraction (X) of each conformer can be calculated using the equation: J_obs = X_a * J_a + X_e * J_e where X_a + X_e = 1. The Gibbs free energy difference can then be calculated using ΔG° = -RT ln(K_eq), where K_eq = X_e / X_a.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for detecting hydrogen bonding. The O-H stretching frequency is sensitive to its environment.

Experimental Protocol: Detection of Intramolecular Hydrogen Bonding

-

Sample Preparation: Prepare a dilute solution of the cyclohexanediol in a non-polar solvent (e.g., CCl₄ or CS₂) in an IR-transparent cell. The concentration should be low (<0.005 M) to minimize intermolecular hydrogen bonding.

-

Data Acquisition: Record the IR spectrum in the 3000-4000 cm⁻¹ region.

-

Spectral Analysis:

-

A sharp absorption band around 3610-3640 cm⁻¹ corresponds to a "free" (non-hydrogen-bonded) hydroxyl group.

-

A broader absorption band at a lower frequency (e.g., 3450-3600 cm⁻¹) is indicative of a hydrogen-bonded hydroxyl group.[6] The presence of this band in a dilute solution is strong evidence for intramolecular hydrogen bonding. The shift in frequency (Δν) between the free and bonded OH bands correlates with the strength of the hydrogen bond.

-

Computational Chemistry

Theoretical calculations are indispensable for mapping the potential energy surface and understanding the energetics of different conformers.

Workflow: In Silico Conformational Analysis

-

Structure Generation: Build the initial 3D structure of the desired cyclohexanediol isomer.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as a molecular mechanics (MM) force field (e.g., MM3, MMFF).[11][13] This step aims to identify all low-energy chair, boat, and twist-boat conformers.

-

Geometry Optimization and Energetics: Subject the low-energy conformers identified in the previous step to full geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)).[5][14][15]

-

Analysis: From the output, extract the relative Gibbs free energies (ΔG) of all stable conformers to predict their equilibrium populations based on the Boltzmann distribution. The calculated geometries (dihedral angles) and predicted NMR coupling constants can be directly compared with experimental data.

Quantitative Data Summary

The following tables summarize key quantitative data from conformational studies of cyclohexanediols.

Table 1: Representative Conformational Free Energy Differences (ΔG°)

| Compound | Conformer Equilibrium | ΔG° (kcal/mol) | Solvent | Method | Citation |

|---|---|---|---|---|---|

| Cyclohexanol | axial ⇌ equatorial | 1.6 | Gas Phase | Calculation | [14] |

| trans-1,2-Cyclohexanediol | diaxial ⇌ diequatorial | 1.30 | - | - | [3] |

| cis-1,3-Cyclohexanediol | diaxial ⇌ diequatorial | 0.1 | CCl₄ | ¹H NMR | [2] |

| cis-1,3-Cyclohexanediol | diaxial ⇌ diequatorial | 0.8 | Acetone | ¹H NMR | [2] |

| cis-1,3-Cyclohexanediol | diaxial ⇌ diequatorial | 2.7 | D₂O | ¹H NMR |[2] |

Table 2: Typical ¹H-¹H Vicinal Coupling Constants (³J_HH) in Cyclohexane Rings

| Interaction Type | Dihedral Angle (φ) | Typical J-value (Hz) | Citation |

|---|---|---|---|

| Axial - Axial | ~180° | 8 - 13 | [10] |

| Axial - Equatorial | ~60° | 1 - 5 | [10][12] |

| Equatorial - Equatorial | ~60° | 1 - 5 |[10][12] |

Table 3: Representative IR O-H Stretching Frequencies (ν_OH)

| OH Group State | Typical Frequency (cm⁻¹) | Solvent | Citation |

|---|---|---|---|

| Free (non-bonded) | ~3620 - 3640 | CCl₄ | - |

| Intramolecular H-Bond | ~3450 - 3600 | CCl₄ | [6] |

| Intermolecular H-Bond | ~3200 - 3550 (broad) | Concentrated Solution | - |

Visualizations of Key Concepts

Caption: Cyclohexane chair interconversion, showing the flip between two chair conformers.

Caption: Equilibrium in cis-1,3-cyclohexanediol, showing stabilizing intramolecular hydrogen bonding (IHB).

Caption: Integrated workflow for the conformational analysis of cyclohexanediols.

References

- 1. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 2. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polymorphism of 1,3-cyclohexanediols: molecular structure and plastic crystal formation of cyclohexanediol isomers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Most stalbe conformation of 1,4-cycohexane diol in its cis from is : [allen.in]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermodynamic Properties of 1,2-Dimethylcyclohexane-1,2-diol and Its Analogs

Introduction

1,2-Dimethylcyclohexane-1,2-diol is a vicinal diol whose thermodynamic properties are of interest in various fields, including reaction kinetics, process design, and drug development. A thorough understanding of its enthalpy, entropy, and Gibbs free energy is crucial for predicting its behavior in chemical and biological systems. While direct experimental data for this compound is scarce in publicly available literature, a comprehensive analysis can be constructed by examining its structural analog, 1,2-cyclohexanediol (B165007), and applying established principles of conformational analysis and thermochemistry. This guide summarizes the known thermodynamic data for cis- and trans-1,2-cyclohexanediol, details the experimental methodologies for determining these properties, and discusses the expected influence of the methyl groups on the thermodynamics of the title compound.

Conformational Analysis and Its Thermodynamic Implications

The thermodynamic properties of cyclohexane (B81311) derivatives are intrinsically linked to their conformational isomers. For 1,2-disubstituted cyclohexanes, the cis and trans diastereomers exhibit different stabilities due to steric interactions.

-

Trans Isomers: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are significant destabilizing steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

-

Cis Isomers: The cis isomer exists as a pair of enantiomeric chair conformations, each having one axial and one equatorial substituent. These conformations are of equal energy and rapidly interconvert via ring flipping.

For this compound, the presence of four substituents (two methyl and two hydroxyl groups) complicates the conformational analysis. The relative stability of the conformers will depend on the steric demands of the methyl and hydroxyl groups and the potential for intramolecular hydrogen bonding between the vicinal hydroxyl groups. The gauche interaction between the two hydroxyl groups or between a hydroxyl and a methyl group will also influence the overall energy.

Thermodynamic Data for 1,2-Cyclohexanediol

The most closely related compounds for which experimental thermodynamic data are available are the cis and trans isomers of 1,2-cyclohexanediol. A 2015 study by Emel'Yanenko and Verevkin provides key experimental values for these compounds.

Table 1: Enthalpy Data for 1,2-Cyclohexanediol Isomers at 298.15 K

| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Units |

| Enthalpy of Combustion (crystalline), ΔcH°(cr) | -3335.5 ± 1.5 | -3329.7 ± 1.3 | kJ/mol |

| Enthalpy of Formation (crystalline), ΔfH°(cr) | -538.3 ± 1.8 | -544.1 ± 1.7 | kJ/mol |

| Enthalpy of Sublimation, ΔsubH° | 110.2 ± 1.0 | 114.1 ± 1.1 | kJ/mol |

| Enthalpy of Formation (gas), ΔfH°(g) | -428.1 ± 2.1 | -430.0 ± 2.0 | kJ/mol |

Data sourced from Emel'Yanenko V., Verevkin S. (2015), Russian Journal of Physical Chemistry A, 89(10), 1740-1744.[1]

Table 2: Fusion Data for 1,2-Cyclohexanediol Isomers

| Property | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | Units |

| Melting Point, Tfus | 373.2 K | 375.7 K | K |

| Enthalpy of Fusion, ΔfusH | 20.27 | 16.37 | kJ/mol |

| Entropy of Fusion, ΔfusS | 55.19 | - | J/mol·K |

Data sourced from the NIST WebBook and cited literature therein.[2][3]

The data indicates that the trans isomer of 1,2-cyclohexanediol is slightly more stable in the crystalline phase, while their gas-phase enthalpies of formation are very similar. The addition of two methyl groups to form this compound would be expected to make the enthalpies of formation more negative. The relative stabilities of the cis and trans isomers of the methylated compound would depend on the balance of additional steric strain from the methyl groups and potential changes in hydrogen bonding.

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of the crystalline diol sample (typically in pellet form) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.

-

Calorimeter Setup: The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 3 MPa). It is then submerged in a known mass of water in a well-insulated container (a Dewar vessel). The entire assembly is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until a final, stable temperature is reached.

-

Calculation: The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid). Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated from the heat released and the molar mass of the sample.[4][5]

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, can be determined by measuring its vapor pressure as a function of temperature.

Methodology:

-

Vapor Pressure Measurement: The vapor pressure of the solid diol is measured at various temperatures using a technique suitable for low-volatility compounds, such as the transpiration method or a static method.

-

Transpiration Method: A stream of an inert gas is passed over the sample at a known rate and temperature, becoming saturated with the vapor of the substance. The amount of sublimed material is determined by trapping and weighing it or by measuring the mass loss of the sample. The partial pressure is then calculated using the ideal gas law.

-

-

Data Analysis: The relationship between vapor pressure (p) and temperature (T) is described by the Clausius-Clapeyron equation. The enthalpy of sublimation (ΔsubH) can be determined from the slope of a plot of ln(p) versus 1/T.

Determination of Heat Capacity using Calorimetry

The heat capacity of a substance, the amount of heat required to raise its temperature by one degree, is measured using techniques like differential scanning calorimetry (DSC) or adiabatic calorimetry.

Methodology (DSC):

-

Instrument Setup: A small, precisely weighed sample is placed in a sample pan, and an empty, identical pan is used as a reference. Both pans are placed in the DSC furnace.

-

Temperature Program: The furnace is heated at a controlled, linear rate.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated by comparing its differential heat flow signal to that of the standard.[6]

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for experimentally determining the standard gas-phase enthalpy of formation of a solid organic compound like a diol.

Caption: Workflow for determining gas-phase enthalpy of formation.

This diagram outlines the process starting from the physical sample, proceeding through two primary experimental techniques (bomb calorimetry and vapor pressure measurement), and culminating in the calculation of key thermodynamic properties in the crystalline and gaseous states.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. 1,2-Cyclohexanediol, trans- [webbook.nist.gov]

- 3. cis-1,2-Cyclohexanediol [webbook.nist.gov]

- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Vicinal Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intramolecular hydrogen bonding (IHB) in vicinal diols, or 1,2-diols, is a fundamental non-covalent interaction that significantly influences their conformational preferences, physicochemical properties, and biological activity. This guide provides a comprehensive technical overview of the core principles governing IHB in these systems. It presents a detailed analysis of the structural and energetic parameters of the hydrogen bond, summarizes key experimental and computational methodologies for its characterization, and explores its implications in the context of drug design and molecular recognition.

Introduction

Vicinal diols are prevalent structural motifs in a vast array of biologically significant molecules, including carbohydrates, nucleic acids, and numerous pharmaceutical agents. The spatial proximity of the two hydroxyl groups in a 1,2-diol arrangement allows for the formation of an intramolecular hydrogen bond, where one hydroxyl group acts as a proton donor and the other as a proton acceptor. This interaction, though often considered weak, plays a crucial role in dictating the three-dimensional structure of the molecule by stabilizing specific conformations.[1][2]

The presence and strength of the IHB are governed by a delicate interplay of steric and electronic factors, including the nature of the substituents on the carbon backbone and the surrounding solvent environment.[3][4] Understanding and quantifying these interactions are paramount for predicting molecular conformation, which in turn is critical for structure-based drug design and the development of new chemical entities with desired pharmacological profiles.[5][6][7] This guide aims to provide researchers with the foundational knowledge and technical details necessary to investigate and leverage intramolecular hydrogen bonding in vicinal diols.

The Nature of the Intramolecular Hydrogen Bond in Vicinal Diols

The formation of an intramolecular hydrogen bond in a vicinal diol is intrinsically linked to the conformational isomerism around the C-C bond. The gauche conformation, where the two hydroxyl groups have a dihedral angle of approximately 60°, is stabilized by the IHB, often making it more stable than the anti conformation (180° dihedral angle) where no such interaction can occur.[4][8] This phenomenon is a manifestation of the "gauche effect," which describes the tendency of certain molecules to adopt a gauche conformation despite potential steric hindrance.[3][4]

The strength of the IHB in vicinal diols is a subject of ongoing research, with some studies suggesting it is a weak interaction, while others provide evidence for a more significant stabilizing effect.[9][10] The debate often centers on the precise definition and criteria for a hydrogen bond.[9][10] However, a large body of spectroscopic and computational evidence points towards a significant interaction that influences molecular properties.[1][11][12]

Geometric and Energetic Parameters

The geometry of the intramolecular hydrogen bond is a key determinant of its strength. Important parameters include the H---O distance, the O-H---O angle, and the O---O distance. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these geometric details.

Table 1: Calculated Geometric and Energetic Parameters for Intramolecular Hydrogen Bonding in Simple Vicinal Diols

| Diol | Method | H---O Distance (Å) | O-H---O Angle (°) | IHB Energy (kcal/mol) | Reference |

| Ethylene (B1197577) Glycol | B3LYP/6-311++G(d,p) | ~2.1 - 2.3 | ~100 - 110 | ~1.5 - 2.5 | [9][13] |

| 1,2-Propanediol | DFT | - | - | Structurally dependent | [1][9] |

| 2,3-Butanediol | DFT | - | - | Structurally dependent | [1][9] |

Note: The values presented are approximate and can vary depending on the level of theory and basis set used in the calculations. The IHB energy is often estimated as the energy difference between the gauche and anti conformers.

Experimental Methodologies for Characterization

A variety of experimental techniques are employed to detect and quantify intramolecular hydrogen bonding in vicinal diols. Each method provides unique insights into the structural and dynamic aspects of this interaction.

Vibrational Spectroscopy (FTIR and Raman)